molecular formula C14H20N4OS2 B2848635 2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one CAS No. 1334491-99-4

2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one

Cat. No.: B2848635
CAS No.: 1334491-99-4
M. Wt: 324.46
InChI Key: OYSSCIOYXDPKSK-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one is a complex heterocyclic compound that features a thiazolo[4,5-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a thiazole derivative with a pyrimidine precursor under controlled conditions. The reaction mixture is often cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the pure compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-6-propyl-5-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS2/c1-3-6-18-12(19)10-11(15-13(18)20)16-14(21-10)17-7-4-9(2)5-8-17/h9H,3-8H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSSCIOYXDPKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(NC1=S)N=C(S2)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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